Trandolapril Diketopiperazine
Overview
Description
Trandolapril Diketopiperazine is a derivative of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. Trandolapril itself is a prodrug that is metabolized into its active form, Trandolaprilat, in the liver. The diketopiperazine form is a cyclic dipeptide that has garnered interest due to its unique structural and pharmacological properties .
Mechanism of Action
Target of Action
Trandolapril, the active form of Trandolapril Diketopiperazine, primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Trandolapril is the renin-angiotensin-aldosterone system (RAAS) . By inhibiting ACE, Trandolapril prevents the formation of ATII, a potent vasoconstrictor, leading to vasodilation . Additionally, the reduction in ATII levels results in decreased aldosterone secretion, reducing sodium and water reabsorption in the kidneys and further contributing to the reduction in blood pressure .
Pharmacokinetics
Trandolapril is rapidly absorbed and metabolized to trandolaprilat in the liver . The peak plasma levels and area under the curve (AUC) of trandolapril are dose-dependent . Trandolapril and trandolaprilat are excreted in urine and feces . The half-life of trandolapril is approximately 6 hours, while the effective half-life of trandolaprilat is 22.5 hours .
Action Environment
The action of Trandolapril can be influenced by various environmental factors. For instance, food can slow the absorption of Trandolapril . Additionally, the drug’s clearance is reduced in patients with renal impairment, leading to higher plasma concentrations of Trandolapril and trandolaprilat .
Biochemical Analysis
Biochemical Properties
Trandolapril Diketopiperazine interacts with various enzymes and proteins. It is metabolized to its biologically active diacid form, trandolaprilat, in the liver . Trandolaprilat inhibits ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) .
Cellular Effects
This compound has a profound impact on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it regulates blood pressure as a key component of the renin-angiotensin-aldosterone system (RAAS) .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to trandolaprilat in the liver . Trandolaprilat then inhibits ACE, preventing the conversion of ATI to ATII . This inhibition disrupts the RAAS, leading to the observed effects on blood pressure and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, it has been observed that the most pronounced reductions in blood pressure occur at 8 hours after administration, which is later than the peak plasma levels .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in rats with an aortocaval fistula, Trandolapril substantially reduced electrical proarrhythmic remodeling and mortality, whereas the effect on cardiac hypertrophy was less pronounced .
Metabolic Pathways
This compound is involved in the RAAS metabolic pathway . It interacts with ACE, a key enzyme in this pathway . By inhibiting ACE, this compound disrupts the conversion of ATI to ATII, thereby affecting the overall RAAS pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is absorbed rapidly, and its peak plasma levels and area under the curve (AUC) are dose-dependent .
Subcellular Localization
Given its role as an ACE inhibitor, it is likely to be found in locations where ACE is present, such as endothelial cells, epithelial cells, and neuroepithelial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trandolapril Diketopiperazine involves several key steps:
Crystallization: The initial step involves the crystallization of a mixture of racemic benzyl trans-octahydro-1H-indole carboxylate p-toluene sulfonic acid salts to achieve high purity.
Optical Resolution: The racemic mixture is then subjected to optical resolution using dibenzoyl-L-tartaric acid monohydrate in an appropriate solvent.
Reaction with N-Carboxy Anhydride: The resolved benzyl ester is reacted with N-ethoxycarbonyl-3-phenylpropyl-alanine N-carboxy anhydride to form Trandolapril benzyl ester.
Hydrogenolysis: The benzyl ester undergoes hydrogenolysis to yield crude Trandolapril.
Crystallization: Finally, the crude Trandolapril is crystallized from a mixture of ethanol and diisopropyl ether to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves the use of large-scale crystallization and hydrogenolysis reactors, along with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Trandolapril Diketopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the diketopiperazine ring into other cyclic structures.
Substitution: The diketopiperazine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced cyclic compounds .
Scientific Research Applications
Trandolapril Diketopiperazine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying cyclic dipeptide chemistry and reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As a derivative of Trandolapril, it is studied for its potential therapeutic effects in cardiovascular diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control
Comparison with Similar Compounds
- Enalapril Diketopiperazine
- Lisinopril Diketopiperazine
- Ramipril Diketopiperazine
Comparison: Trandolapril Diketopiperazine is unique due to its specific structural features and pharmacological profile. Compared to other diketopiperazine derivatives, it has a higher binding affinity for ACE and a longer duration of action. Additionally, its metabolic stability and bioavailability make it a preferred choice in certain therapeutic applications .
Properties
IUPAC Name |
ethyl (2S)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-3-30-24(29)20(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-19-12-8-7-11-18(19)15-21(26)23(25)28/h4-6,9-10,16,18-21H,3,7-8,11-15H2,1-2H3/t16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUCMKAPHCGRFV-WTNASJBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCCC4CC3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3[C@H]4CCCC[C@@H]4C[C@H]3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149881-40-3 | |
Record name | RU-46178 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149881403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,3aR,7aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydro-1H-indole-2-carboxylic acid, lactam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RU-46178 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4768A319U6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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